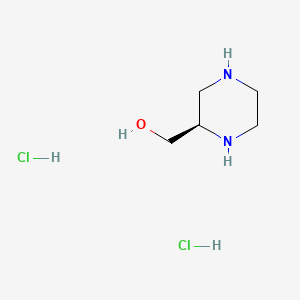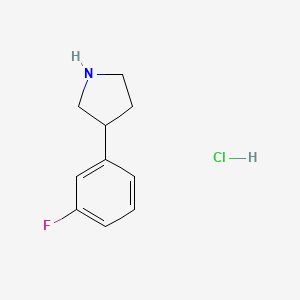![molecular formula C14H15Cl2N B1388289 {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185297-02-2](/img/structure/B1388289.png)
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Vue d'ensemble
Description
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, also known as 4-chloro-N-ethyl-2-phenylethylamine HCl, is an organic compound used in scientific research. It is a derivative of the arylalkylamine class and is used to study the effects of catecholamine neurotransmitters on the body. It has a variety of applications in scientific research, including biochemical and physiological effects.
Applications De Recherche Scientifique
. In proteomics, it can be used to study protein expression, modification, and interaction, which are essential for understanding cellular processes and disease mechanisms.
Antimicrobial Agent Development
Research indicates that derivatives of similar compounds have shown promising results as antimicrobial agents . They have been evaluated for their in vitro activity against bacterial (Gram-positive and Gram-negative) and fungal species, which suggests potential applications for {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride in developing new antimicrobial therapies.
Anticancer Activity
The compound’s structural analogs have been studied for their anticancer activity , particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . This implies that {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride could be researched further for its efficacy in cancer treatment.
Molecular Docking Studies
Molecular docking studies of related compounds have been carried out to understand the binding mode of active compounds with receptors . This suggests that {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride could be used in molecular modeling to predict interactions with biological targets, aiding in drug design.
Anti-inflammatory and Analgesic Research
Indole derivatives, which share a similar molecular framework, have shown anti-inflammatory and analgesic activities . This points to the potential use of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride in researching new treatments for inflammation and pain management.
Antiviral Research
Compounds with similar structures have been investigated for their antiviral activity against a broad range of RNA and DNA viruses . This indicates that {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride could be valuable in the study of antiviral drugs.
Drug Resistance Studies
The compound could be instrumental in studying drug resistance , especially in the context of antimicrobial and anticancer drug resistance by pathogens and cancerous cells . Understanding the mechanisms of resistance can lead to the development of more effective therapeutic strategies.
Pharmacological Activity Profiling
Given its structural similarity to compounds with diverse pharmacological activities, {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride can be used to profile various pharmacological activities such as antibacterial, antifungal, antitubercular, and antitumor activities .
Mécanisme D'action
Target of Action
Many aromatic amines, like “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride”, are known to interact with various receptors in the body, including G-protein coupled receptors and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.
Mode of Action
Aromatic amines can act as ligands, binding to their target receptors and modulating their activity . The chlorine atom in “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” could potentially enhance its lipophilicity, aiding in crossing cell membranes and reaching intracellular targets.
Biochemical Pathways
The exact biochemical pathways affected by “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” would depend on its specific targets. Aromatic amines can be involved in a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .
Pharmacokinetics
Aromatic amines are generally well absorbed in the body due to their lipophilic nature. They can be metabolized in the liver, often through processes like acetylation or hydroxylation . The presence of the chlorine atom might affect its metabolism and excretion.
Result of Action
The molecular and cellular effects of “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” would depend on its specific targets and the pathways they are involved in. It could potentially alter cellular signaling, metabolic processes, or neurotransmission .
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3-10H,1-2,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJIOJFJZDRGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662992 | |
| Record name | 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride | |
CAS RN |
1185297-02-2 | |
| Record name | 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




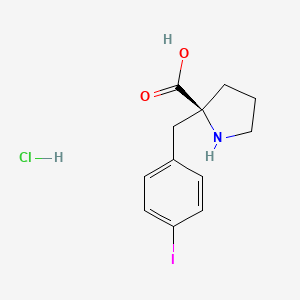
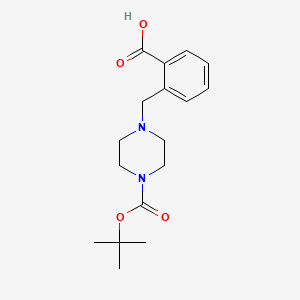


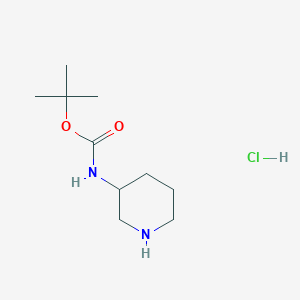
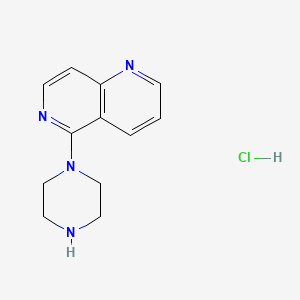

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B1388219.png)
![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)
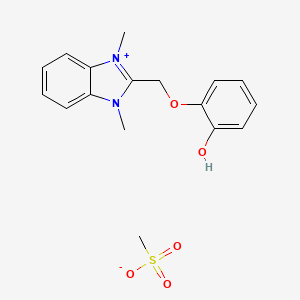
![N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine](/img/structure/B1388226.png)
